molecular formula C20H26N2O2 B4313021 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4313021
M. Wt: 326.4 g/mol
InChI Key: MMBCUIQIPADEBZ-UHFFFAOYSA-N
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Description

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline core, a dimethylamino group, and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Addition of the Methylphenyl Substituent: The methylphenyl group can be added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.

    Dimethylamino Substituted Compounds: Molecules like dimethylaminopyridine (DMAP) and dimethylaminobenzaldehyde.

    Methylphenyl Substituted Compounds: Compounds such as toluene and methylphenyl ketone.

Uniqueness

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its distinct quinoline core, along with the dimethylamino and methylphenyl substituents, make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(dimethylamino)-7,7-dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-13-6-8-14(9-7-13)15-10-18(24)22(21(4)5)16-11-20(2,3)12-17(23)19(15)16/h6-9,15H,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBCUIQIPADEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CC(C3)(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
Reactant of Route 5
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
Reactant of Route 6
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(4-METHYLPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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